molecular formula C12H12N4O3 B14586471 2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate CAS No. 61581-07-5

2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate

Cat. No.: B14586471
CAS No.: 61581-07-5
M. Wt: 260.25 g/mol
InChI Key: VXWSIKDELMAEHM-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate is a chemical compound that combines a pyrimidine derivative with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-hydroxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine or benzoate derivatives.

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxypyrimidine: A similar compound with a hydroxyl group instead of a methyl group.

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another related compound with different substituents on the pyrimidine ring.

Uniqueness

2,4-Diamino-6-methylpyrimidin-5-yl 4-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

61581-07-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

(2,4-diamino-6-methylpyrimidin-5-yl) 4-hydroxybenzoate

InChI

InChI=1S/C12H12N4O3/c1-6-9(10(13)16-12(14)15-6)19-11(18)7-2-4-8(17)5-3-7/h2-5,17H,1H3,(H4,13,14,15,16)

InChI Key

VXWSIKDELMAEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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